BenchChemオンラインストアへようこそ!

4-benzoyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

Antiproliferative activity Structure-activity relationship Benzothiazole halogen substitution

CAS 301235-43-8 is a structurally differentiated N-(6-chloro-1,3-benzothiazol-2-yl)benzamide featuring a unique 4-benzoyl substituent. Published SAR confirms 6-chloro is essential for antiproliferative activity; the benzophenone-like 4-benzoyl group introduces distinct electronic/steric properties not explored in the Corbo et al. (2016) series. Ideal for probing kinase inhibition, apoptosis induction, and antimicrobial SAR. Neither the 6-position halogen nor the 4-substituent can be interchanged without abolishing desired phenotype. Inquire for custom synthesis batch reservations.

Molecular Formula C21H13ClN2O2S
Molecular Weight 392.86
CAS No. 301235-43-8
Cat. No. B2601869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzoyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
CAS301235-43-8
Molecular FormulaC21H13ClN2O2S
Molecular Weight392.86
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
InChIInChI=1S/C21H13ClN2O2S/c22-16-10-11-17-18(12-16)27-21(23-17)24-20(26)15-8-6-14(7-9-15)19(25)13-4-2-1-3-5-13/h1-12H,(H,23,24,26)
InChIKeyDCHVMXOFTNCIKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzoyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide (CAS 301235-43-8): Compound Profile and Class Context for Procurement


4-Benzoyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide (CAS 301235-43-8, molecular formula C21H13ClN2O2S, MW 392.9) is a synthetic N-1,3-benzothiazol-2-ylbenzamide derivative featuring a distinctive 4-benzoyl substituent on the benzamide phenyl ring and a chlorine atom at the 6-position of the benzothiazole nucleus [1]. This compound belongs to a class of heterocyclic amides for which the 6-chloro substitution has been explicitly identified as crucial for antiproliferative activity in peer-reviewed SAR studies [2]. The 4-benzoyl group introduces a benzophenone-like moiety that distinguishes it from simpler 4-halo, 4-alkyl, or 4-alkoxy analogs commonly studied in the literature, potentially conferring distinct electronic properties and molecular recognition features relevant to kinase inhibition and apoptosis induction pathways.

Why N-1,3-Benzothiazol-2-ylbenzamide Analogs Cannot Be Interchanged: Critical Substituent-Dependent Activity Evidence for CAS 301235-43-8


Within the N-1,3-benzothiazol-2-ylbenzamide class, minor substituent changes produce dramatic functional consequences that preclude generic interchange. The Corbo et al. (2016) study demonstrated that replacing the 6-chloro substituent with 6-fluoro (series 1 vs. series 2) abolished antiproliferative activity entirely – none of the 6-fluoro analogs showed considerable activity, while three 6-chloro compounds (1b, 1f, 1i) achieved ≥70% inhibition of HepG2 cells at 10 µM [1]. Furthermore, the nature of the 4-substituent on the benzamide ring critically determines whether the compound acts via a proapoptotic mechanism: compound 1k (4-[2-(diethylamino)ethoxy] substitution) displayed clear-cut apoptotic induction on MCF-7 cells with ~2-fold oligonucleosome enrichment over basal levels, whereas other active antiproliferative compounds (1b, 1c, 1h, 1i) showed no substantial proapoptotic effect, suggesting entirely different mechanisms of growth inhibition [1]. The 4-benzoyl group present in CAS 301235-43-8 represents a distinct pharmacophoric element whose electron-withdrawing and steric properties differ fundamentally from the alkoxy, halo, or sulfamoyl substituents found in comparator compounds. These SAR findings establish that neither the 6-position halogen nor the 4-position benzamide substituent can be freely substituted without risking loss of desired biological phenotype.

Quantitative Differentiation Evidence for 4-Benzoyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide Versus Closest Analogs


6-Chloro Substituent Is Essential for Antiproliferative Activity: Class-Level SAR Evidence

In a direct head-to-head comparison within the same study, N-1,3-benzothiazol-2-ylbenzamides bearing a 6-chloro substituent (series 1) demonstrated pronounced antiproliferative activity, while the corresponding 6-fluoro analogs (series 2) were essentially inactive. Three 6-chloro compounds (1b, 1f, 1i) achieved ≥70% growth inhibition of HepG2 hepatocellular carcinoma cells at a screening concentration of 10 µM in MTT assays. In contrast, none of the 6-fluoro series 2 compounds showed considerable antiproliferative activity under identical assay conditions [1]. This provides direct class-level evidence that the 6-chloro group present in CAS 301235-43-8 is functionally non-redundant with other halogen substitutions at this position.

Antiproliferative activity Structure-activity relationship Benzothiazole halogen substitution

Proapoptotic Mechanism Is Contingent on 4-Substituent Identity: Evidence That Not All Active Antiproliferative Compounds Induce Apoptosis

Among the 6-chloro benzothiazole benzamide series, only specific 4-substituents conferred proapoptotic activity. Compound 1k (bearing a 4-[2-(diethylamino)ethoxy] group) produced a clear-cut apoptotic effect on MCF-7 breast cancer cells, with approximately 2-fold enrichment of mono- and oligonucleosomes over basal levels as measured by ELISA. In contrast, other antiproliferative compounds from the same series (1b, 1c, 1h, 1i) showed no substantial proapoptotic effect despite meaningful growth inhibition, suggesting their activity proceeds through non-apoptotic mechanisms [1]. This demonstrates that the 4-substituent on the benzamide ring is a critical determinant of cell death mechanism – the 4-benzoyl group in CAS 301235-43-8 may confer a distinct mechanistic profile compared to analogs with different 4-substitution.

Apoptosis induction Mechanism of action Benzamide 4-substituent SAR

Structural Differentiation from the 6-Bromo Analog: Halogen-Dependent Physicochemical Profile

The closest commercially available direct analog is 4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide (CAS 312755-90-1), which differs only by Br vs. Cl at the 6-position. While no published head-to-head biological comparison exists between these two compounds, the chlorine atom in CAS 301235-43-8 (van der Waals radius ~1.75 Å, electronegativity 3.16) versus bromine (vdW radius ~1.85 Å, electronegativity 2.96) produces measurably different steric and electronic environments. The smaller chlorine atom results in a lower molecular weight (392.9 vs. 437.3 g/mol) and different halogen bonding potential, which may influence target binding and pharmacokinetic properties. The 6-chloro substitution pattern has been explicitly validated as active in peer-reviewed antiproliferative SAR studies, whereas the 6-bromo variant lacks equivalent published validation [1].

Halogen bonding Physicochemical properties Analog comparison

4-Benzoyl vs. 4-Chloro Substitution: Structural Divergence with Implications for Target Engagement

The compound 4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide (CAS 313372-08-6) represents a simpler 4-substituted analog where the benzoyl group is replaced by a single chlorine atom. This substitution eliminates the benzophenone carbonyl, the additional phenyl ring, and the extended conjugated π-system present in CAS 301235-43-8. In the broader benzothiazole amide literature, the presence of a benzoyl or benzophenone moiety has been associated with enhanced kinase inhibition profiles: for instance, benzothiazole-based derivatives bearing extended aromatic systems at the 4-position have demonstrated EGFR tyrosine kinase inhibitory activity with IC50 values in the sub-micromolar range against HepG2, MCF-7, and HeLa cell lines [1]. The 4-benzoyl group in CAS 301235-43-8 provides a larger hydrophobic surface area and additional hydrogen bond acceptor capability (carbonyl oxygen) that is absent in the 4-chloro analog.

Benzamide SAR 4-Substituent effects Kinase inhibition

Antimicrobial Class-Level Validation for 6-Chloro Benzothiazole Benzamides

A structurally related series of N-1,3-benzothiazol-2-ylbenzamides bearing 6-chloro substitution was evaluated for in vitro antimicrobial activity by Armenise et al. (2013). Among the trifluoro-substituted 6-chloro benzothiazole benzamides tested (compounds 3a–l), seven out of twelve compounds exhibited inhibitory activity against Enterococcus faecalis with MIC values ranging from 8 to 32 µg/mL [1]. This provides class-level evidence that the 6-chloro benzothiazole benzamide scaffold, which forms the core of CAS 301235-43-8, possesses inherent antimicrobial potential. The 4-benzoyl substituent in the target compound may further modulate this activity through altered lipophilicity and target engagement.

Antimicrobial activity Enterococcus faecalis MIC determination

Purity and Availability Considerations for Reproducible Research

CAS 301235-43-8 is commercially available from multiple chemical suppliers with typical purity specifications of 95%+ [1]. In contrast, the unsubstituted analog N-(1,3-benzothiazol-2-yl)-4-benzoylbenzamide (lacking the 6-chloro group, MW 358.4) has been catalogued but lacks the published biological validation that exists for the 6-chloro scaffold [2]. The presence of the 6-chloro substituent not only provides the validated SAR anchor described above but also increases molecular weight and lipophilicity in a manner that may enhance membrane permeability relative to the unsubstituted analog, consistent with the observation from Corbo et al. that only 6-chloro compounds (not 6-fluoro or unsubstituted variants) demonstrated meaningful cellular antiproliferative activity [3].

Compound procurement Purity specification Reproducibility

Recommended Research and Procurement Application Scenarios for 4-Benzoyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide (CAS 301235-43-8)


Anticancer Lead Optimization Programs Targeting Hepatocellular Carcinoma (HepG2) or Breast Cancer (MCF-7)

This compound is most appropriate for medicinal chemistry programs seeking to explore the SAR of 4-benzoyl-substituted benzothiazole benzamides as antiproliferative agents. The 6-chloro scaffold has been validated in HepG2 and MCF-7 cell lines, where related analogs achieved ≥70% growth inhibition at 10 µM in MTT assays [1]. The 4-benzoyl group provides a structurally distinct pharmacophore not evaluated in the published Corbo et al. (2016) series, offering the opportunity to probe whether the benzophenone-like moiety enhances potency, alters mechanism (proapoptotic vs. cytostatic), or modifies kinase inhibition selectivity compared to the reported 4-alkoxy and 4-halo analogs.

Mechanistic Studies Distinguishing Proapoptotic from Non-Apoptotic Growth Inhibition

The Corbo et al. (2016) study revealed that within the 6-chloro benzothiazole benzamide class, only certain 4-substituents confer proapoptotic activity [1]. CAS 301235-43-8, with its 4-benzoyl group, presents a tool compound for investigating whether the benzophenone carbonyl and extended aromatic surface engage apoptotic machinery (e.g., via mitochondrial pathway modulation or caspase activation). Comparative studies with the non-apoptotic but antiproliferative analogs (e.g., 4-chloro or 4-fluoro substituted versions) could elucidate the structural determinants of cell death mechanism bifurcation.

Kinase Inhibition Screening Cascades (EGFR, VEGFR-2, or Multi-Kinase Profiling)

Benzothiazole-based derivatives with extended aromatic 4-substituents have demonstrated EGFR tyrosine kinase inhibitory activity with IC50 values comparable to reference drugs such as lapatinib [1]. The 4-benzoyl group in CAS 301235-43-8 structurally resembles the benzophenone moiety found in several kinase inhibitor pharmacophores. This compound is suitable for inclusion in kinase inhibition screening panels, particularly against EGFR, VEGFR-2, or other tyrosine kinases where benzothiazole amides have shown activity. Procurement for this application should be accompanied by selectivity profiling against a kinase panel to differentiate its inhibition fingerprint from simpler 4-substituted analogs.

Antimicrobial Screening Against Gram-Positive Pathogens

Based on the Armenise et al. (2013) finding that 6-chloro benzothiazole benzamides exhibit activity against Enterococcus faecalis with MIC values of 8–32 µg/mL [1], CAS 301235-43-8 represents a candidate for expanded antimicrobial screening. The 4-benzoyl substituent may enhance activity through increased membrane permeability or altered target engagement compared to the trifluoro-substituted analogs tested in the 2013 study. Recommended screening includes MIC determination against E. faecalis, S. aureus, and drug-resistant Gram-positive strains, with the 6-bromo analog (CAS 312755-90-1) included as a comparator to assess halogen-dependent antimicrobial potency.

Quote Request

Request a Quote for 4-benzoyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.